molecular formula C35H40O11 B147628 chloramultilide D CAS No. 1000995-49-2

chloramultilide D

Cat. No. B147628
M. Wt: 636.7 g/mol
InChI Key: JDNYCIQWGHMSPJ-ANOWQDLRSA-N
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Description

Chloramultilide D is a natural sesquiterpene compound found in several plants . It belongs to the chemical family of sesquiterpenoids .


Molecular Structure Analysis

The molecular formula of Chloramultilide D is C35H40O11 . Unfortunately, the specific details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

Chloramultilide D is a powder . Its molecular weight is 636.69 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

1. Antifungal Properties

  • Chloramultilide D, derived from the plant Chloranthus spicatus, has demonstrated moderate in vitro antifungal activity. This finding suggests its potential use in developing antifungal agents or treatments (Xu et al., 2007).

2. Potential in Agriculture

  • Although not directly related to Chloramultilide D, studies on other chlorinated compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) highlight the significance of chlorinated compounds in agricultural applications. Research on 2,4-D's toxicity and mutagenicity informs the safe and effective use of similar compounds in agriculture (Zuanazzi et al., 2020).

3. Environmental Impact Assessment

  • Studies on various chlorinated compounds, such as chlorhexidine and chlorpyrifos, provide insights into the environmental impact and safety profiles of chemicals like Chloramultilide D. Understanding the behavior of these compounds in ecosystems can guide the responsible use and management of Chloramultilide D in various settings (Lawrence et al., 2008).

4. Health and Safety Considerations

  • Research on chlorinated compounds, including their toxicity and potential health impacts, is crucial for understanding the safe handling and potential health risks associated with Chloramultilide D. Studies on compounds like dichloroacetate provide valuable information on the safety and toxicity profiles that could be relevant for Chloramultilide D as well (Stacpoole, 2010).

properties

IUPAC Name

[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-9,16,21,22-tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40O11/c1-6-13(2)26(37)44-12-33(42)20-7-17(20)30(4)21(33)9-16-15(11-36)28(39)45-34(16)22(30)10-32(41)19-8-18(19)31(5)25(32)24(34)23-14(3)27(38)46-35(23,43)29(31)40/h6,17-22,29,36,40-43H,7-12H2,1-5H3/b13-6+/t17-,18-,19+,20+,21-,22+,29-,30+,31+,32+,33+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNYCIQWGHMSPJ-ANOWQDLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

chloramultilide D

CAS RN

1000995-49-2
Record name [(1aR,1bS,2R,2aS,5cR,9aR,10S,10aS,11aR,11bS,11cS,12aS,12bS)-1,1a,1b,2,2a,4,7,9,9a,10,10a,11,11a,11b,11c,12,12a,12b-Octadecahydro-2,2a,10,12a-tetrahydroxy-8-(hydroxymethyl)-1b,5,11b-trimethyl-4,7-dioxobiscyclopropa[4′,5′]cyclopenta[1′,2′,3′:1,10;2′′,1′′:7,8]phenanthro[3,4-b:4b,5-b′]difuran-10-yl]methyl (2E)-2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000995-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
XH Ran, F Teng, CX Chen, G Wei… - Journal of natural …, 2010 - ACS Publications
… Compound 5 (36 mg) and chloramultilide D (48 mg) were obtained from fraction D3 by column chromatography over a silica gel column eluted with CHCl 3 −MeOH (80:1). Fraction F …
Number of citations: 41 pubs.acs.org
YJ Xu, CP Tang, CQ Ke, JB Zhang… - Journal of natural …, 2007 - ACS Publications
… Chloramultilide D (3) was obtained as an amorphous powder. The molecular formula C 35 H 40 O 11 was established by the HRESIMS. The IR spectrum similarity of 3 and 1 indicated …
Number of citations: 71 pubs.acs.org
M Zhang, D Liu, G Fan, R Wang, X Lu, Y Gu… - Heterocyclic …, 2016 - degruyter.com
The Chloranthaceae is a small family with only four genera (Ascarina, Chloranthus, Hedyosmum, Sarcandra), of which nearly 70 species are distributed around the world. Chemical …
Number of citations: 28 www.degruyter.com
YJ Xu - Chemistry & biodiversity, 2013 - Wiley Online Library
The plants of genus Chloranthus have been investigated in many chemical and pharmacological laboratories due to their complex secondary metabolites and diverse bioactivities. The …
Number of citations: 46 onlinelibrary.wiley.com
AR Wang, HC Song, HM An, Q Huang… - Chemistry & …, 2015 - Wiley Online Library
Chloranthus, a genus of the family Chloranthaceae, which is mainly distributed in eastern and southern Asia, has been used in Chinese folk medicine due to its antitumor, antifungal, …
Number of citations: 54 onlinelibrary.wiley.com
LG Xiao, P Li, H Yan, HY Liu - Studies in Natural Products Chemistry, 2023 - Elsevier
The Chloranthaceae family has four genera with nearly 75 species, including Ascarina, Chloranthus, Hedyosmum, and Sarcandra, which are mainly distributed throughout the tropics …
Number of citations: 0 www.sciencedirect.com
B Zhou, Y Wu, S Dalal, EF Merino, QF Liu… - Journal of natural …, 2017 - ACS Publications
Inspired by the discovery of the antimalarial drug artemisinin from a traditional Chinese medicine (TCM), a natural product library of 44 lindenane-type sesquiterpenoids was assessed …
Number of citations: 72 pubs.acs.org
Y Liu, Y Li, S Huang, H Zhang, C Deng, X Song… - Arabian Journal of …, 2022 - Elsevier
This paper is intended to review advances in the botanical, traditional uses, phytochemical, pharmacological and development and utilization studies of the genus Chloranthus. …
Number of citations: 8 www.sciencedirect.com
J Luo, D Zhang, P Tang, N Wang, S Zhao… - Natural Product …, 2023 - pubs.rsc.org
Covering: 1925 to July 2023Among the sesquiterpenoids with rich structural diversity and potential bioactivities, lindenane sesquiterpenoids (LSs) possess a characteristic cis, trans-3,5,…
Number of citations: 2 pubs.rsc.org
F Chen, M He, L Xu, Y Liu, B Yang, Y Luo - Phytochemistry, 2023 - Elsevier
Lindenane sesquiterpenoid monomers and oligomers, characterized by a sterically congested cyclopentane and an unusual trans-5/6 ring junction, are mainly found in Chloranthaceae …
Number of citations: 3 www.sciencedirect.com

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